
4-Bromo-7-hydroxy-6-nitro-2,3-dihydro-1H-inden-1-one
概要
説明
4-Bromo-7-hydroxy-6-nitro-2,3-dihydro-1H-inden-1-one is an organic compound with a unique structure that includes a bromine atom, a hydroxyl group, and a nitro group attached to an indanone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-hydroxy-6-nitro-2,3-dihydro-1H-inden-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 7-hydroxy-6-nitroindan-1-one using bromine or a bromine source under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature carefully regulated to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale reactors and continuous flow systems might be employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions
4-Bromo-7-hydroxy-6-nitro-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like Jones’ reagent or o-iodoxybenzoic acid (IBX).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Jones’ reagent, IBX
Reduction: Hydrogen gas with a catalyst, metal hydrides
Substitution: Nucleophiles like amines or thiols
Major Products Formed
Oxidation: Formation of a carbonyl group
Reduction: Formation of an amino group
Substitution: Formation of various substituted derivatives
科学的研究の応用
4-Bromo-7-hydroxy-6-nitro-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Bromo-7-hydroxy-6-nitro-2,3-dihydro-1H-inden-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the nitro and hydroxyl groups can influence its reactivity and interactions with biological molecules .
類似化合物との比較
Similar Compounds
4-Bromo-7-hydroxy-6-nitro-2,3-dihydro-1H-inden-1-one: Unique due to the combination of bromine, hydroxyl, and nitro groups on an indanone core.
7-Hydroxy-6-nitroindan-1-one: Lacks the bromine atom, which may affect its reactivity and applications.
4-Bromo-6-nitroindan-1-one: Lacks the hydroxyl group, which can influence its chemical properties and biological activity.
Uniqueness
This compound is unique due to the specific arrangement of functional groups, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
特性
分子式 |
C9H6BrNO4 |
|---|---|
分子量 |
272.05 g/mol |
IUPAC名 |
4-bromo-7-hydroxy-6-nitro-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H6BrNO4/c10-5-3-6(11(14)15)9(13)8-4(5)1-2-7(8)12/h3,13H,1-2H2 |
InChIキー |
QFIBPCFIYFLJPM-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)C2=C(C(=CC(=C21)Br)[N+](=O)[O-])O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

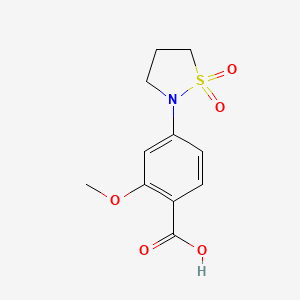
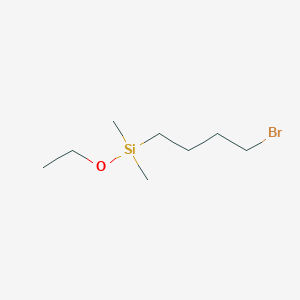

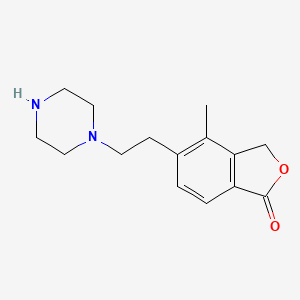



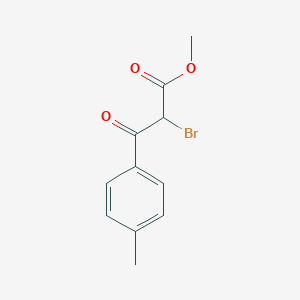



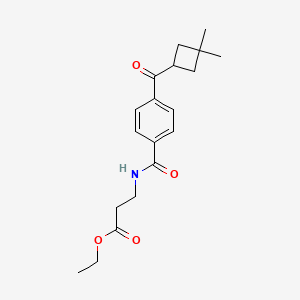
![5-Chloro-2,3-dihydrofuro[2,3-c]pyridin-3-amine](/img/structure/B8612528.png)
